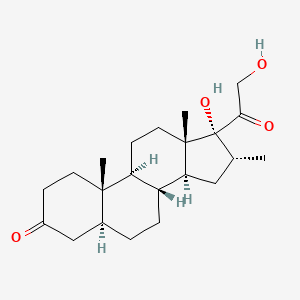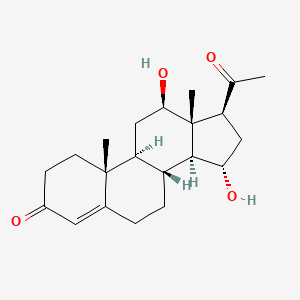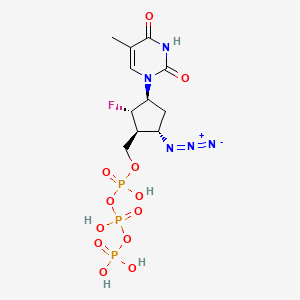
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound containing nitrogen atoms. . The compound is characterized by its unique structure, which includes a pyrido and benzodiazepine ring system.
Métodos De Preparación
The synthesis of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the condensation of aromatic amines with ketones. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with concentrated sulfuric acid in butanol, followed by refluxing at 80°C for three hours . The reaction mixture is then cooled, filtered, and washed with acetone to yield the desired product with high purity .
Análisis De Reacciones Químicas
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as reduced stomach acid secretion and antiemetic properties .
Comparación Con Compuestos Similares
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific ring structure and its high affinity for muscarinic receptors. Similar compounds include:
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: Shares a similar core structure but lacks the methyl group at the 2-position.
11-substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones: These derivatives have various substitutions at the 11-position, which can alter their pharmacological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
114368-10-4 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-methyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H11N3O/c1-8-6-7-11-12(14-8)15-10-5-3-2-4-9(10)13(17)16-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
DBDHTERUDQUZDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)





